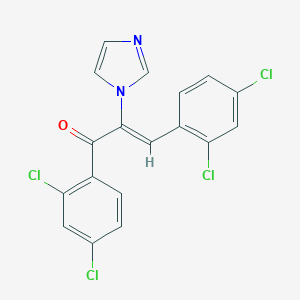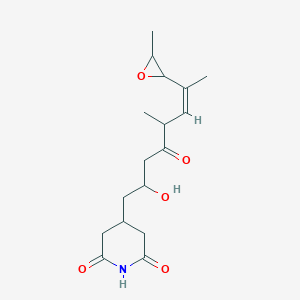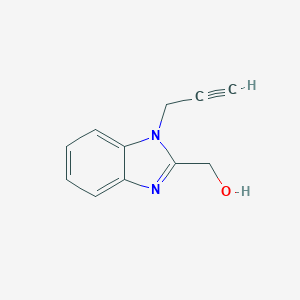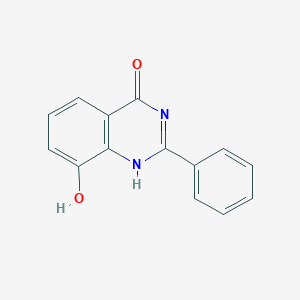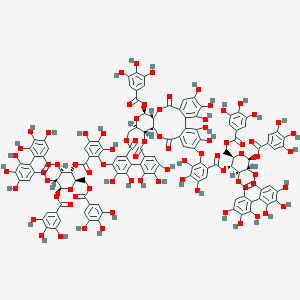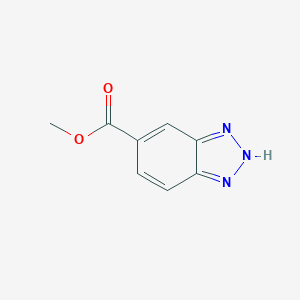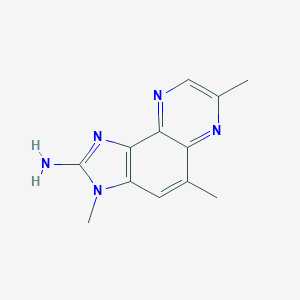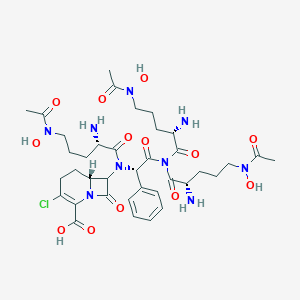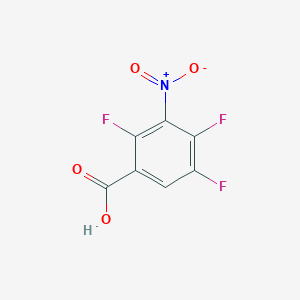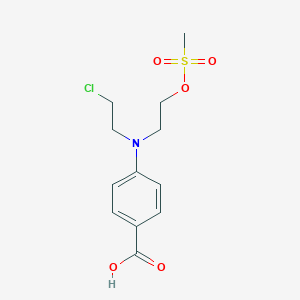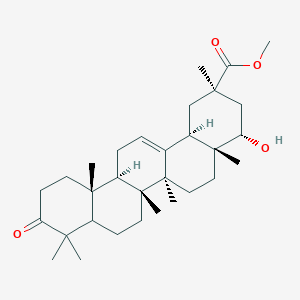
Regelin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Regelin D is a chemical compound that has been widely used in scientific research for its various applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
1. Nerve Regeneration and Degeneration in Diabetic Neuropathy
Research has shown that levels of HbA1c can predict myelinated nerve fiber regeneration and degeneration in patients with diabetic neuropathy. This implies that maintaining optimal blood glucose control is crucial in preventing continued nerve injury in these patients (Hur et al., 2013).
2. Remyelination in Demyelinating Diseases
Studies indicate that Fibroblast Growth Factor (FGF) signaling is important for regenerative processes in chronic demyelination, suggesting that FGF-based therapies could be valuable in stimulating oligodendrocyte and myelin regeneration in late-stage diseases like multiple sclerosis (Furusho et al., 2015).
3. Antitumor Properties
Regelin and regelinol, isolated from Tripterygium regelii, have been identified as new antitumor ursene-type triterpenoids. These compounds' structures and properties suggest potential applications in cancer research and treatment (Hori et al., 1987).
4. Biostability and Biodistribution in Biomedical Applications
Studies on the in vivo stability, distribution, and toxicity of supramolecular nanofibers, including L- and D-amino acid-based fibers, have provided fundamental guidelines for their utilization in biomedical applications, such as drug delivery and regenerative medicine (Yang et al., 2015).
5. CNS Remyelination and Regeneration
Research into the recapitulation hypothesis in remyelination has explored the similarities and differences between developmental myelination and regenerative remyelination, providing insights into central nervous system (CNS) repair mechanisms (Franklin & Hinks, 1999).
6. Enhancement of Myelin Regeneration
Tamoxifen, a drug known for other medical applications, has been found to accelerate the repair of demyelinated lesions in the CNS, highlighting its potential as a therapeutic agent for regenerative medicine in demyelinating diseases like multiple sclerosis (Gonzalez et al., 2016).
Eigenschaften
CAS-Nummer |
121880-07-7 |
|---|---|
Produktname |
Regelin D |
Molekularformel |
C31H48O4 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
methyl (2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)21-11-14-31(7)22(29(21,5)13-12-23(26)32)10-9-19-20-17-27(3,25(34)35-8)18-24(33)28(20,4)15-16-30(19,31)6/h9,20-22,24,33H,10-18H2,1-8H3/t20-,21?,22-,24+,27-,28-,29+,30-,31-/m1/s1 |
InChI-Schlüssel |
GSCDCVRGFONNJZ-RSWZQJPJSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)OC)C)C)C)(C)C |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |
Synonyme |
methyl 3-oxo-22-hydroxyolean-12-ene-29-oate regelin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



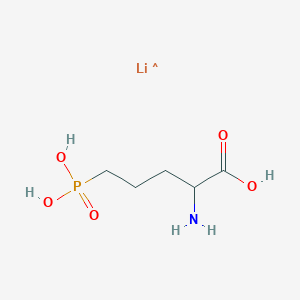
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
